molecular formula C16H24N2O2 B14122382 Benzyl (1-propylpiperidin-4-yl)carbamate

Benzyl (1-propylpiperidin-4-yl)carbamate

Cat. No.: B14122382
M. Wt: 276.37 g/mol
InChI Key: SVYDXALQFXWHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-propylpiperidin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 1-propylpiperidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-propylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (1-propylpiperidin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (1-propylpiperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The benzyl group and the piperidine ring play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-propylpiperidin-4-yl)carbamate is unique due to the presence of both the benzyl group and the piperidine ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl N-(1-propylpiperidin-4-yl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-2-10-18-11-8-15(9-12-18)17-16(19)20-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19)

InChI Key

SVYDXALQFXWHPH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.